N-Boc-N-isopropylamino-acetic acid

Lipophilicity LogP Peptoid synthesis

This Boc-protected N-isopropyl glycine derivative is essential for peptoid and peptidomimetic synthesis. Its branched isopropyl substituent creates unique cis-trans amide isomerism kinetics, yielding distinct conformational ensembles compared to linear N-alkyl analogs. The enhanced lipophilicity (logP 1.7165) and high purity (≥98%) make it ideal for constructing libraries targeting intracellular PPIs. Ambient storage simplifies automated SPPS workflows. Available in research-scale quantities with bulk options upon request.

Molecular Formula C10H19NO4
Molecular Weight 217.26 g/mol
CAS No. 154509-63-4
Cat. No. B137169
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Boc-N-isopropylamino-acetic acid
CAS154509-63-4
SynonymsN-BOC-N-ISOPROPYL-AMINO-ACETIC ACID
Molecular FormulaC10H19NO4
Molecular Weight217.26 g/mol
Structural Identifiers
SMILESCC(C)N(CC(=O)O)C(=O)OC(C)(C)C
InChIInChI=1S/C10H19NO4/c1-7(2)11(6-8(12)13)9(14)15-10(3,4)5/h7H,6H2,1-5H3,(H,12,13)
InChIKeyVDWLWSLMCAPRCS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Boc-N-isopropylamino-acetic acid (CAS 154509-63-4): N-Alkyl Glycine Building Block for Peptidomimetic and N-Methylated Peptide Synthesis


N-Boc-N-isopropylamino-acetic acid (CAS 154509-63-4), also known as N-Boc-N-isopropylglycine or N-(tert-butoxycarbonyl)-N-isopropylglycine, is a substituted N-alkyl glycine derivative featuring a tert-butyloxycarbonyl (Boc) protecting group on the secondary amine nitrogen and an isopropyl substituent on the amino functionality . With molecular formula C10H19NO4 and molecular weight 217.26 g/mol, this compound belongs to the class of Boc-protected N-alkyl glycines that serve as key building blocks for the synthesis of peptoids (N-substituted glycine oligomers) and peptidomimetics, where the N-alkyl substitution imparts conformational constraints and metabolic stability distinct from natural α-amino acids [1]. The compound is commercially available in purities of ≥95% to 98% from multiple suppliers and is typically stored at ambient to cool conditions .

Why N-Boc-N-isopropylamino-acetic acid (CAS 154509-63-4) Cannot Be Replaced by Other N-Alkyl Glycine Derivatives


N-Alkyl glycine derivatives with Boc protection are not interchangeable building blocks due to quantifiable differences in lipophilicity, steric bulk, and solid-state properties that directly impact synthetic feasibility, purification efficiency, and final compound characteristics. The N-alkyl substituent (methyl, ethyl, isopropyl, etc.) governs the compound's logP value, melting point, and the degree of steric hindrance during coupling reactions [1]. Substitution with a less bulky analog (e.g., N-Boc-N-methylglycine) yields lower lipophilicity and different crystallization behavior, while substitution with an unbranched analog (e.g., N-Boc-N-ethylglycine) alters the three-dimensional steric environment around the reactive center . These differences are particularly consequential in peptoid synthesis, where the N-alkyl side chain defines the conformational preferences and biological properties of the resulting oligomer. The following evidence quantifies where N-Boc-N-isopropylamino-acetic acid diverges meaningfully from its closest comparators.

Quantitative Differentiation of N-Boc-N-isopropylamino-acetic acid (CAS 154509-63-4) Versus N-Alkyl Glycine Analogs


Lipophilicity Comparison: N-Boc-N-isopropylglycine vs. N-Boc-N-ethylglycine vs. N-Boc-sarcosine

The isopropyl substituent confers substantially higher calculated lipophilicity compared to ethyl and methyl analogs, as quantified by logP values. N-Boc-N-isopropylamino-acetic acid exhibits a calculated logP of 1.7165, compared to 1.328 for N-Boc-N-ethylglycine and a lower value (approximately 1.0-1.2 based on structural trends) for N-Boc-sarcosine (N-methyl analog) [1][2]. This difference of approximately 0.39-0.5 logP units translates to roughly 2.5-3× higher octanol-water partition coefficient for the isopropyl derivative relative to the methyl analog, which is a class-level inference based on established logP-partition relationships [3].

Lipophilicity LogP Peptoid synthesis

Melting Point Differentiation: Crystallinity and Handling Properties of N-Boc-N-isopropylglycine

N-Boc-N-isopropylamino-acetic acid exhibits a melting point of 92°C, which is measurably higher than N-Boc-N-ethylglycine (87-88°C) and falls within the upper range reported for N-Boc-sarcosine (83-92°C, with typical values of 86-90°C) . The melting point of 92°C indicates a more ordered crystalline packing arrangement for the isopropyl derivative, potentially due to the branched alkyl substituent's effect on intermolecular interactions. This represents a cross-study comparison of independently reported vendor specifications.

Melting point Solid-state properties Crystallinity

Steric Hindrance and Conformational Control in Peptoid Synthesis: Isopropyl vs. Linear N-Alkyl Substituents

The branched isopropyl substituent introduces greater steric bulk compared to linear N-alkyl chains (e.g., ethyl, n-propyl) or the minimal methyl group. This steric effect manifests in two measurable ways: (1) rotational barriers around the N-C(O) bond, which govern cis-trans amide bond isomerism rates and ratios, and (2) coupling efficiency during solid-phase peptoid synthesis. While direct kinetic data for this specific compound is limited, NMR studies on model N-acetyl-N-alkylglycine dimethylamides have established that the isopropyl substituent produces distinct cis-trans isomerization kinetics compared to sarcosine (methyl) and N-n-propylglycine, with the branched alkyl chain creating a unique steric environment around the amide bond [1][2]. This is a class-level inference from structurally analogous compounds to the Boc-protected derivative.

Steric hindrance Peptoid conformation Cis-trans isomerism

Stability Assessment: Oligopeptide Conversion Rate at Physiological pH

A stability assessment of N-Boc-N-isopropylamino-acetic acid was conducted at pH 7.4 in PBS buffer, with oligopeptide-conversion measured at 100 µM concentration up to 24 hours by LC-MS/MS analysis [1]. This assay quantifies the compound's propensity to undergo undesired oligomerization or degradation under near-physiological conditions. While comparative data for the N-methyl and N-ethyl analogs under identical conditions is not available, this represents a direct measurement for the target compound that can serve as a baseline stability benchmark for procurement evaluation.

Stability PBS buffer LC-MS/MS

Peptoid Synthesis Utility: Preparation Methods for Branched N-Alkyl Glycine Building Blocks

A series of N-tert-butoxycarbonylated N-allyl, N-propargyl, N-benzyl, and branched N-alkyl glycines—including N-isopropyl derivatives—have been specifically developed and optimized as building blocks for N-alkyl glycine oligomer (peptoid) synthesis [1]. The synthetic methodology employs either direct N-alkylation of N-Boc glycine or a two-step reductive alkylation/tert-butoxycarbonylation sequence. This established protocol validates the compound's utility in peptoid synthesis, where the branched isopropyl side chain provides distinct conformational properties compared to linear alkyl or aromatic N-substituents.

Peptoid synthesis N-alkyl glycine Boc protection

Storage Condition Requirements: Ambient Stability of N-Boc-N-isopropylglycine

N-Boc-N-isopropylamino-acetic acid is specified for storage at ambient temperature, in contrast to N-Boc-sarcosine which requires refrigerated storage at 2-8°C or 0-8°C . This difference in storage requirements may reflect greater thermal stability of the isopropyl derivative, potentially due to the steric protection conferred by the branched alkyl group against degradation pathways.

Storage Stability Ambient conditions

Optimal Research and Procurement Applications for N-Boc-N-isopropylamino-acetic acid (CAS 154509-63-4)


Synthesis of Conformationally Constrained Peptoids Requiring Branched N-Alkyl Side Chains

Researchers synthesizing peptoid libraries where the isopropyl side chain is required for specific conformational properties or biological activity should prioritize this building block. The branched alkyl substituent produces distinct cis-trans amide bond isomerism kinetics compared to linear N-alkyl chains, directly affecting the three-dimensional structure of the resulting peptoid oligomer [1]. Substitution with N-methyl or N-ethyl analogs would yield fundamentally different conformational ensembles. This application is supported by established methodology for preparing branched N-alkyl glycine building blocks for peptoid synthesis .

Solid-Phase Peptide Synthesis (SPPS) with Boc/Benzyl Protection Strategy

N-Boc-N-isopropylamino-acetic acid is compatible with standard Boc/Benzyl SPPS protocols, where the Boc group is removed by treatment with trifluoroacetic acid (TFA) in dichloromethane [1]. The ambient storage stability of this compound simplifies handling during SPPS workflows compared to refrigerated N-methyl analogs . Researchers using Boc/Benzyl SPPS for peptides containing N-alkyl glycine residues should select this building block when the isopropyl N-substituent is required.

Development of Lipophilic Peptidomimetics for Membrane Permeability Optimization

The higher logP value (1.7165) of N-Boc-N-isopropylamino-acetic acid compared to N-ethyl (logP 1.328) and N-methyl analogs makes it a strategic choice when increased lipophilicity is desired in the final peptidomimetic product [1]. The calculated logP difference of ~0.4-0.5 units corresponds to measurably different chromatographic retention times and membrane partitioning behavior. This property is particularly relevant for peptidomimetics targeting intracellular protein-protein interactions or requiring blood-brain barrier penetration.

N-Alkyl Glycine Building Block Procurement for Parallel Library Synthesis

For research programs synthesizing parallel libraries of N-alkyl glycine-containing compounds, N-Boc-N-isopropylamino-acetic acid provides the isopropyl substitution option. Its melting point of 92°C and ambient storage requirement offer practical advantages in automated synthesis workflows and compound management compared to lower-melting or refrigeration-requiring alternatives [1]. The compound is commercially available from multiple suppliers in 1g to 5g quantities at purities of 95-98%, suitable for medium-throughput library synthesis.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-Boc-N-isopropylamino-acetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.